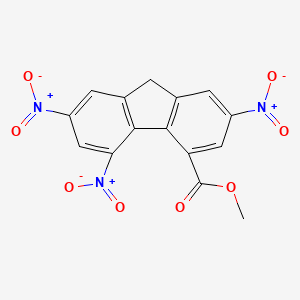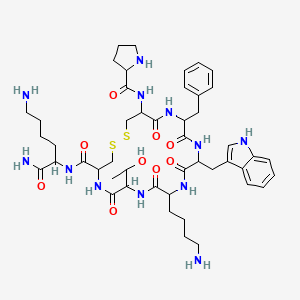
Pcfwktck
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortistatin-8 is a neuropeptide that belongs to the cortistatin family, which is known for its structural similarity to somatostatin. Cortistatin-8 is derived from the precursor molecule preprocortistatin and is primarily expressed in inhibitory neurons of the cerebral cortex. It has been studied for its potential therapeutic effects, particularly in the context of neuroinflammatory and neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cortistatin-8 involves complex organic synthesis techniques. One common approach is the total synthesis method, which starts from simple organic molecules and builds up to the complex structure of cortistatin-8 through a series of chemical reactions. Key steps in the synthesis include ring expansion and pericyclic reactions .
Industrial Production Methods
Industrial production of cortistatin-8 is still in the research phase, and large-scale production methods have not been fully developed. advancements in synthetic chemistry and biotechnology may pave the way for efficient industrial production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Cortistatin-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cortistatin-8 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Cortistatin-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating neuronal activity and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory and neurodegenerative disorders, such as Parkinson’s disease and multiple sclerosis.
Mécanisme D'action
Cortistatin-8 exerts its effects through multiple mechanisms, including:
Binding to Somatostatin Receptors: Cortistatin-8 binds to all known somatostatin receptors, inhibiting the accumulation of cyclic AMP and modulating neuronal activity.
Neuroprotective Effects: It has been shown to prevent dopaminergic cell death and maintain healthy neuronal morphology in various experimental models.
Anti-inflammatory and Immunoregulatory Effects: Cortistatin-8 has potent anti-inflammatory and immunoregulatory effects, making it a promising candidate for treating neuroinflammatory disorders
Comparaison Avec Des Composés Similaires
Cortistatin-8 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Somatostatin: Shares structural similarity with cortistatin-8 but has different physiological effects.
Cortistatin-17: Another member of the cortistatin family with distinct biological activities.
Cortistatin A, B, C, D: Other cortistatin analogs with varying degrees of biological activity and therapeutic potential
Cortistatin-8 stands out due to its potent neuroprotective and anti-inflammatory effects, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C47H68N12O9S2 |
|---|---|
Poids moléculaire |
1009.3 g/mol |
Nom IUPAC |
10-(4-aminobutyl)-16-benzyl-N-(1,6-diamino-1-oxohexan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63) |
Clé InChI |
UHALUVNIZLPZSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


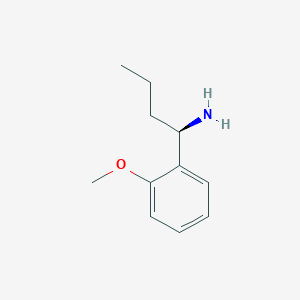
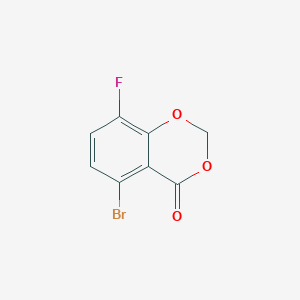

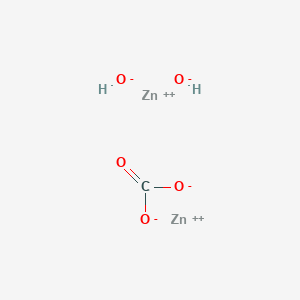
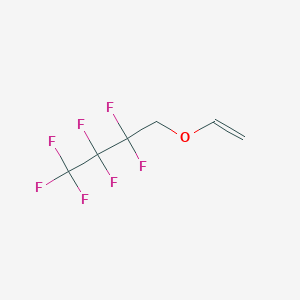

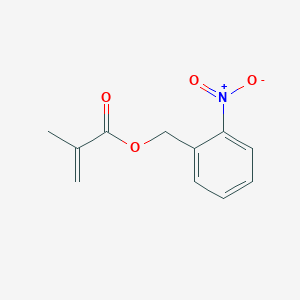



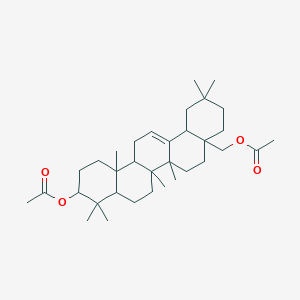
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

